Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-
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Overview
Description
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- is a chemical compound with the molecular formula C8H4F5N3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with pentafluorobenzaldehyde under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in compounds with different functional groups.
Scientific Research Applications
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- can be compared with other similar compounds, such as:
Hydrazinecarboxamide, 2-[(2,4-difluorophenyl)methylene]-: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in its chemical properties and reactivity.
Hydrazinecarboxamide, 2-[(2-nitrophenyl)methylene]-:
The uniqueness of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- lies in its pentafluorophenyl group, which imparts distinctive chemical properties and makes it suitable for specific applications in research and industry.
Properties
CAS No. |
140158-12-9 |
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Molecular Formula |
C8H4F5N3O |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
[(2,3,4,5,6-pentafluorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H4F5N3O/c9-3-2(1-15-16-8(14)17)4(10)6(12)7(13)5(3)11/h1H,(H3,14,16,17) |
InChI Key |
SYORFDLAKRSGMU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NNC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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